9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyrido-pyrimidine core. The structure features a 9-methyl group, a 4-methylpiperidin-1-yl substituent at position 2, and a carbaldehyde moiety at position 3 (Figure 1). Its synthesis typically involves condensation reactions between chloro-substituted pyrido[1,2-a]pyrimidine precursors and methylpiperidine derivatives under reflux conditions in methanol with triethylamine as a catalyst . The carbaldehyde group at position 3 enhances electrophilicity, making it reactive toward nucleophiles, which is exploited in further derivatization for drug discovery .
Properties
IUPAC Name |
9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-5-8-18(9-6-11)15-13(10-20)16(21)19-7-3-4-12(2)14(19)17-15/h3-4,7,10-11H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNYXSVEXVQJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127335 | |
| Record name | 9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300377-10-0 | |
| Record name | 9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300377-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
9-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 258.32 g/mol
- CAS Number : 1346603-86-8
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may function as an inhibitor of certain proteinases, particularly human leukocyte elastase (HLE), which plays a role in inflammatory diseases. HLE inhibitors have therapeutic potential for conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
Inhibition of Human Leukocyte Elastase
A significant study demonstrated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit potent inhibition of HLE. The inhibition constant for some related compounds was found to be as low as 0.0168 nM, indicating a strong affinity for the enzyme . This suggests that this compound could possess similar or enhanced inhibitory effects.
Antitumor Activity
Preliminary studies have indicated that compounds with similar structural frameworks demonstrate antitumor properties. For instance, related pyrido[1,2-a]pyrimidine derivatives have shown activity against various cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine moiety can enhance antitumor efficacy .
Antimicrobial Properties
Research into related compounds has revealed antimicrobial activities against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes, which could also be applicable to this compound .
Case Study 1: HLE Inhibition in Animal Models
In vivo studies using mouse models have shown that compounds similar to our target compound significantly reduce acute lung hemorrhage induced by HLE. The effective dose (ED50) for these compounds was determined to be around 10.5 mg/kg when administered orally, demonstrating their potential for therapeutic use in respiratory conditions .
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer activity of pyrido[1,2-a]pyrimidine derivatives against human tumor cell lines. Compounds exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects. Further exploration into the SAR revealed that specific substitutions on the piperidine ring enhanced potency against cancer cells .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various biological activities, including:
- Anticancer Activity
-
Antimicrobial Properties
- The compound has shown potential as an antimicrobial agent. A study involving related pyrimidine derivatives reported effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
- Anti-inflammatory Effects
- CNS Activity
Case Study 1: Anticancer Activity
A recent study synthesized several derivatives of 9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and evaluated their anticancer efficacy against various cancer cell lines. Results showed that certain derivatives inhibited cell growth by over 70% at specific concentrations, indicating strong anticancer potential.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of this compound against common pathogens. Using the disc diffusion method, researchers found that several derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs differ in substituents at positions 2 and 3, leading to variations in physicochemical properties, biological activity, and applications. Below is a detailed comparison:
Substituent Variations at Position 2
a) Piperazinyl vs. Piperidinyl Groups
- This modification may enhance solubility and receptor affinity in neurological targets .
- 2-[4-(2-Methoxyphenyl)-1-piperazinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (): The 2-methoxyphenylpiperazinyl group is a hallmark of serotonin receptor ligands.
b) Thiomorpholinyl Substituent
Substituent Variations at Position 3
a) Carbaldehyde vs. Carboxamide
- N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (): Replacing the carbaldehyde with a carboxamide group eliminates electrophilicity, enhancing stability. These derivatives exhibit analgesic activity in the "acetic acid writhings" model, suggesting bioisosterism with 4-hydroxyquinolin-2-ones .
b) Thiazolidinone-Linked Butanoic Acid
- (Z)-4-(5-((9-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (): The thiazolidinone-butanoic acid substituent introduces a carboxylic acid group, improving water solubility. This derivative may act as a prodrug or target enzymes like cyclooxygenase (COX) due to structural similarity to NSAIDs .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Piperazinyl and thiomorpholinyl analogs () have higher logP values than the target compound due to aromatic or sulfur-containing groups, affecting blood-brain barrier penetration.
- Solubility: The carboxamide () and butanoic acid () derivatives exhibit improved aqueous solubility compared to the carbaldehyde, which may require formulation aids.
- Metabolic Stability: The carbaldehyde group is prone to oxidation, whereas carboxamides and thiazolidinones are more metabolically stable .
Preparation Methods
Reaction Mechanism
The chloride at position 2 of the pyrido[1,2-a]pyrimidine core undergoes substitution with 4-methylpiperidine via a two-step process:
Standard Protocol
Procedure :
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Reactants : 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv), 4-methylpiperidine (1.1 equiv), TEA (1.2 equiv).
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Solvent : Anhydrous THF or DMF.
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Workup : Concentration under reduced pressure, followed by acid-base extraction to isolate the product.
Yield : 80–87% after purification.
Alternative Pathways and Modifications
One-Pot Cyclocondensation
A less common method involves constructing the pyrido[1,2-a]pyrimidine core in situ:
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Cyclization : Heating with urea or thiourea derivatives in ethanol catalyzed by p-toluenesulfonic acid (PTSA).
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Functionalization : Introduction of the 4-methylpiperidine group via post-cyclization substitution.
Limitations : Lower yields (~50%) due to competing side reactions.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the substitution step:
Optimization and Challenges
Solvent and Temperature Effects
Competing Side Reactions
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Over-Alkylation : Excess 4-methylpiperidine may lead to di-substitution. Mitigated by stoichiometric control.
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Aldehyde Oxidation : The formyl group is susceptible to oxidation; inert atmosphere (argon) is critical.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
